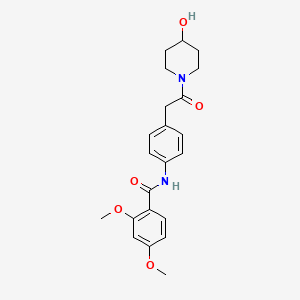

N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-2,4-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]-2,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O5/c1-28-18-7-8-19(20(14-18)29-2)22(27)23-16-5-3-15(4-6-16)13-21(26)24-11-9-17(25)10-12-24/h3-8,14,17,25H,9-13H2,1-2H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJVFEDKVFIWAHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)CC(=O)N3CCC(CC3)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-2,4-dimethoxybenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the benzamide group and the methoxy substituents. Key steps may include:

Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Hydroxyl Group: This step often involves selective hydroxylation reactions.

Attachment of the Benzamide Group: This can be done through amide bond formation reactions, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-2,4-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The carbonyl groups can be reduced to alcohols or amines.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.

Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

Substitution: Reagents like NaH (Sodium hydride) or K2CO3 (Potassium carbonate) in polar aprotic solvents.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

The following table summarizes key biological activities associated with N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-2,4-dimethoxybenzamide:

| Activity | Description | Reference |

|---|---|---|

| Anticancer Effects | Exhibits significant inhibition of cell proliferation in various cancer cell lines. | |

| Bradykinin Receptor Antagonism | Potentially reduces inflammation and pain responses through antagonism of bradykinin receptors. | |

| Antioxidant Properties | Demonstrates antioxidant effects that may protect cells from oxidative damage. |

Case Study 1: Anticancer Effects

A study demonstrated that compounds with similar piperidine structures significantly inhibited cell proliferation in cancer lines. For example, derivatives showed IC50 values against HUVECs and MCF-7 cells at 5.34 µM and 21.37 µM, respectively. This suggests that this compound may exhibit comparable anticancer activity.

Case Study 2: Bradykinin Antagonism

Research focusing on benzamide derivatives indicated that compounds with similar structures effectively antagonized bradykinin receptors. This action led to reduced inflammatory responses, positioning the compound as a potential therapeutic agent for treating inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and benzamide group are key structural features that enable binding to these targets, potentially modulating their activity and leading to therapeutic effects. The exact pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-2,4-dimethoxybenzamide and related compounds:

Key Research Findings and Implications

Role of 4-Hydroxypiperidine : The hydroxypiperidine group in the target compound enhances solubility compared to purely hydrophobic analogs (e.g., benzimidazole derivatives in ). This substituent may also improve blood-brain barrier penetration relative to sulfonamide-containing compounds (e.g., ).

Dimethoxybenzamide Core : The 2,4-dimethoxy configuration is a hallmark of HDAC inhibitors (e.g., LMK235 ), suggesting the target compound may share this activity. However, replacing the hydroxypiperidine with a sulfamoyl group (as in ) shifts the pharmacological profile toward kinase or antiviral targets.

Metabolic Stability : Piperidine and piperazine derivatives (e.g., ) generally exhibit longer half-lives than thiazole-based compounds due to reduced CYP450-mediated oxidation.

Selectivity Considerations: The target compound’s lack of a sulfonamide or pyrimidine group (cf.

Biological Activity

N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-2,4-dimethoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine moiety, which is known for its role in various pharmacological activities. The structure can be summarized as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₈H₁₉N₂O₄ |

| Molecular Weight | 325.36 g/mol |

| CAS Number | Not specified |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Its mechanism may involve:

- Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation: It could modulate the activity of various receptors, influencing cellular signaling pathways.

Anticancer Activity

Research indicates that derivatives similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds with similar structural motifs can effectively inhibit cell growth in human cancer cells such as MCF7 (breast carcinoma) and HT-29 (colon carcinoma).

Table 1: Antiproliferative Activity Summary

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF7 | 15 | Microtubule disruption |

| Compound B | HT-29 | 10 | Apoptosis induction |

| Compound C | M21 | 20 | Cell cycle arrest at G2/M phase |

These findings suggest that the compound may act similarly to known anticancer agents by disrupting microtubule dynamics or inducing apoptosis.

Anti-inflammatory and Analgesic Properties

In addition to anticancer effects, the compound has been investigated for its anti-inflammatory and analgesic properties. Studies have shown that it can reduce inflammation markers in vitro and in vivo, indicating potential therapeutic applications for inflammatory diseases.

Case Studies

-

Study on Antiproliferative Effects:

A study published in Cancer Research evaluated the efficacy of this compound analogs against a panel of cancer cell lines. Results indicated a strong correlation between structural modifications and enhanced antiproliferative activity, particularly in compounds with hydroxyl substitutions on the piperidine ring . -

Inflammation Model:

In an animal model of arthritis, the administration of this compound resulted in a significant reduction in paw swelling and inflammatory cytokine levels compared to controls. This suggests its potential utility in treating chronic inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-2,4-dimethoxybenzamide?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with benzamide derivatives and functionalizing the phenyl group. Key steps include:

- Nucleophilic substitution to introduce the 4-hydroxypiperidin-1-yl moiety via coupling reactions (e.g., using EDCI/HOBt or DCC as coupling agents) .

- Amidation to attach the 2,4-dimethoxybenzamide group under anhydrous conditions (e.g., dichloromethane or DMF as solvents, with triethylamine as a base) .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and characterization using NMR (¹H/¹³C) and LC-MS .

Q. How is the compound characterized to confirm structural integrity and purity?

- Methodological Answer :

- Spectroscopic Techniques :

- ¹H/¹³C NMR (in deuterated DMSO or CDCl₃) to verify the integration of aromatic protons (δ 6.5–8.0 ppm), methoxy groups (δ ~3.8 ppm), and piperidinyl protons (δ 1.5–3.5 ppm) .

- High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .

- Chromatographic Methods :

- HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What are the standard solubility and stability profiles of this compound?

- Methodological Answer :

- Solubility : Typically soluble in DMSO (>10 mM), partially soluble in ethanol or methanol, and poorly soluble in aqueous buffers (pH 7.4). Solubility can be enhanced using cyclodextrins or surfactants for biological assays .

- Stability : Stable at −20°C under inert conditions (argon/vacuum-sealed vials). Degradation occurs under prolonged exposure to light or moisture, necessitating desiccated storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Assay Optimization :

- Use standardized cell lines (e.g., HEK293 or MCF-7) with controlled passage numbers to minimize variability .

- Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding to hypothesized receptors (e.g., GPCRs or kinases) .

- Data Analysis :

- Apply multivariate statistical models (e.g., PCA or ANOVA) to distinguish structure-activity relationships (SAR) from noise in high-throughput screening data .

Q. What strategies are recommended for elucidating the mechanism of action in complex biological systems?

- Methodological Answer :

- Proteomic Profiling :

- Perform pull-down assays with biotinylated derivatives of the compound to identify interacting proteins in cell lysates .

- Pathway Analysis :

- Use RNA-seq or phospho-antibody arrays to map downstream signaling pathways (e.g., MAPK/ERK or PI3K/Akt) in treated vs. untreated cells .

- In Silico Docking :

- Model interactions with predicted targets (e.g., FERM domain proteins or dopamine receptors) using AutoDock Vina or Schrödinger Suite .

Q. How can researchers optimize the pharmacokinetic profile of this compound for in vivo studies?

- Methodological Answer :

- Metabolic Stability :

- Assess hepatic clearance using microsomal incubation assays (human/rat liver microsomes) and identify metabolites via LC-MS/MS .

- Bioavailability Enhancement :

- Formulate as nanoparticles (e.g., PLGA-based) or liposomes to improve oral absorption and brain penetration .

- Pharmacokinetic Modeling :

- Use PBPK models to predict dose-response relationships and optimize dosing regimens in preclinical models .

Q. What experimental designs are critical for evaluating structure-activity relationships (SAR) in analogs?

- Methodological Answer :

- Scaffold Modification :

- Synthesize derivatives with substitutions at the piperidinyl hydroxyl or dimethoxybenzamide groups to assess impact on potency .

- Biological Testing :

- Use dose-response curves (IC₅₀/EC₅₀) in parallel assays (e.g., cytotoxicity, enzyme inhibition) to rank analogs .

- Computational SAR :

- Apply QSAR models (e.g., CoMFA or CoMSIA) to correlate electronic/steric parameters with activity .

Data Contradiction Analysis

Q. How to address discrepancies in reported enzyme inhibition potency across studies?

- Methodological Answer :

- Assay Replication :

- Repeat assays under identical conditions (e.g., ATP concentration, incubation time) using a reference inhibitor as a positive control .

- Enzyme Source Verification :

- Confirm the origin and purity of recombinant enzymes (e.g., via SDS-PAGE and activity assays) to rule out batch variability .

- Data Normalization :

- Express inhibition as a percentage of control activity and use Z-factor metrics to validate assay robustness .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.